DuP 734

Descripción general

Descripción

Métodos De Preparación

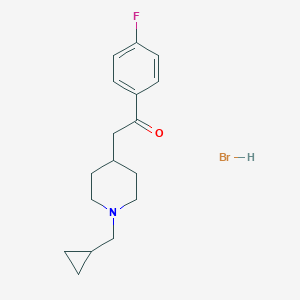

La síntesis de DuP 734 implica varios pasos, comenzando con la preparación del anillo de piperidina. El intermedio clave, 1-(ciclopropilmetil)-4-(2’-(4’‘-fluorofenil)-2’-oxoethyl)-piperidina, se sintetiza a través de una serie de reacciones que incluyen alquilación, ciclación y fluoración. El producto final se obtiene haciendo reaccionar el intermedio con ácido bromhídrico para formar la sal de bromhidrato .

Análisis De Reacciones Químicas

DuP 734 sufre varias reacciones químicas, que incluyen:

Oxidación: Se puede oxidar para formar los derivados oxo correspondientes.

Reducción: Las reacciones de reducción pueden convertir el grupo oxo en derivados hidroxilo.

Aplicaciones Científicas De Investigación

Antipsychotic Properties

DuP 734 has been extensively researched for its antipsychotic potential. Studies suggest that it may provide therapeutic benefits for conditions such as schizophrenia without the typical motor side effects associated with dopamine antagonists. In animal models, this compound demonstrated efficacy in reducing aggressive behavior and enhancing the effects of other antipsychotics like haloperidol without inducing catalepsy, a common side effect of many antipsychotic medications .

Case Study: Efficacy in Animal Models

- Study Design : Rats were administered varying doses of this compound to assess its effects on avoidance behavior and aggression.

- Findings : At doses as low as 1.9 mg/kg, this compound significantly reduced isolation-induced aggression and mescaline-induced scratching behavior, indicating its potential as a non-dopaminergic antipsychotic agent .

Receptor Binding Studies

This compound serves as a valuable ligand in receptor-binding studies due to its high affinity for sigma and 5-HT2 receptors. This property allows researchers to explore the mechanisms of neurotransmitter modulation and receptor interactions in the central nervous system.

Neuropharmacological Research

The compound has also been investigated for its broader implications in neuropharmacology. Research indicates that this compound could influence dopaminergic function through serotonergic pathways, providing insights into the complex interactions between different neurotransmitter systems.

Research Insights

- Dopaminergic Modulation : this compound's ability to enhance the potency of haloperidol suggests that it may have a unique role in modulating dopaminergic activity without directly antagonizing dopamine receptors .

- Potential Applications : The findings support further exploration into this compound's use in treating mood disorders and other conditions where serotonin modulation is beneficial.

Mecanismo De Acción

DuP 734 ejerce sus efectos antagonizando los receptores sigma y 5-hidroxitriptamina2. Se une con alta afinidad a estos receptores, bloqueando su actividad y modulando la liberación de neurotransmisores. Se cree que este mecanismo contribuye a sus propiedades antipsicóticas, particularmente en la reducción de los síntomas negativos de la esquizofrenia .

Comparación Con Compuestos Similares

DuP 734 es único en su alta selectividad para los receptores sigma y 5-hidroxitriptamina2, con baja afinidad por los receptores de dopamina. Los compuestos similares incluyen:

Haloperidol: Un antipsicótico típico con alta afinidad por los receptores de dopamina.

Risperidona: Un antipsicótico atípico con afinidad por los receptores de dopamina y serotonina.

Clozapina: Otro antipsicótico atípico con un amplio perfil de receptores, que incluye receptores de dopamina y serotonina. La singularidad de this compound radica en su perfil selectivo de receptores, que puede ofrecer beneficios antipsicóticos sin los efectos secundarios motores asociados con otros antipsicóticos

Actividad Biológica

DuP 734, chemically known as 1-(cyclopropylmethyl)-4-(2'(4''-fluorophenyl)-2'-oxoethyl)piperidine hydrobromide, is a compound of significant interest in pharmacology due to its unique receptor profile and potential therapeutic applications, particularly in the treatment of psychiatric disorders. This article explores the biological activity of this compound, highlighting its receptor affinities, mechanisms of action, and relevant research findings.

This compound exhibits high affinity for the sigma-1 receptor (Ki = 10 nM) and the serotonin 5-HT2 receptor (Ki = 15 nM), while showing low affinity for dopamine receptors (Ki > 1000 nM) . The low affinity for dopamine receptors distinguishes this compound from traditional antipsychotics, which often target these receptors. This unique binding profile suggests that this compound may modulate neurotransmitter systems involved in mood and cognition without the common side effects associated with dopamine antagonism.

Comparative Receptor Affinities

The following table summarizes the receptor affinities of this compound compared to other known antipsychotic agents:

| Compound Name | Sigma-1 Receptor Ki (nM) | 5-HT2 Receptor Ki (nM) | Dopamine Receptor Ki (nM) | Notable Features |

|---|---|---|---|---|

| This compound | 10 | 15 | >1000 | Low side effects potential |

| Clozapine | N/A | N/A | D4 antagonist | Effective against treatment-resistant schizophrenia |

| Risperidone | N/A | N/A | D2 antagonist | Commonly used atypical antipsychotic |

| Sertindole | N/A | N/A | D2 antagonist | Unique dual action on serotonin and dopamine receptors |

| Lurasidone | N/A | N/A | D2 antagonist | Broad spectrum of activity with lower side effects |

Pharmacological Effects

This compound has been investigated for its potential antipsychotic effects. Preclinical studies indicate that it can effectively inhibit receptor activity related to serotonin and sigma pathways, leading to behavioral effects consistent with antipsychotic activity. For instance, oral administration of this compound blocked 5-hydroxy-L-tryptophan (5-HTP)-induced head twitches in rats, indicating its role as a serotonin antagonist .

Case Studies and Experimental Findings

In experimental settings, this compound demonstrated a dose-dependent antagonistic effect on dopamine neuronal activity in the substantia nigra when administered alongside selective sigma ligands. The effective doses were recorded as follows:

These findings suggest that this compound not only interacts with sigma receptors but also modulates serotonin pathways effectively.

Potential Applications

Given its pharmacological profile, this compound is being explored for its potential applications in treating psychiatric disorders such as:

- Schizophrenia

- Depression

The ability to selectively target sigma and serotonin receptors positions this compound as a promising candidate for developing novel therapeutic strategies that could circumvent some limitations of existing treatments.

Propiedades

IUPAC Name |

2-[1-(cyclopropylmethyl)piperidin-4-yl]-1-(4-fluorophenyl)ethanone;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22FNO.BrH/c18-16-5-3-15(4-6-16)17(20)11-13-7-9-19(10-8-13)12-14-1-2-14;/h3-6,13-14H,1-2,7-12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLZIAKMYJFJBKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2CCC(CC2)CC(=O)C3=CC=C(C=C3)F.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40159263 | |

| Record name | DuP 734 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40159263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135135-87-4 | |

| Record name | DuP 734 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135135874 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DuP 734 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40159263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DUP-734 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C37356QT0J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.